molecular formula C12H8Cl2N2O3 B8461804 2-Nitro-5-(2,4-dichlorophenoxy)aniline CAS No. 60110-39-6

2-Nitro-5-(2,4-dichlorophenoxy)aniline

Cat. No.: B8461804
CAS No.: 60110-39-6
M. Wt: 299.11 g/mol
InChI Key: FJFZVMZDIQCJHX-UHFFFAOYSA-N
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Description

2-Nitro-5-(2,4-dichlorophenoxy)aniline is an aromatic amine derivative featuring a nitro group (-NO₂) at the 2-position and a 2,4-dichlorophenoxy substituent at the 5-position of the aniline ring. Its molecular formula is C₁₂H₇Cl₂N₂O₃, with a molecular weight of 298.10 g/mol.

Its applications may overlap with herbicides or antiparasitic agents, as seen in structurally related compounds .

Properties

CAS No.

60110-39-6

Molecular Formula

C12H8Cl2N2O3

Molecular Weight

299.11 g/mol

IUPAC Name

5-(2,4-dichlorophenoxy)-2-nitroaniline

InChI

InChI=1S/C12H8Cl2N2O3/c13-7-1-4-12(9(14)5-7)19-8-2-3-11(16(17)18)10(15)6-8/h1-6H,15H2

InChI Key

FJFZVMZDIQCJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional roles with 2-nitro-5-(2,4-dichlorophenoxy)aniline:

3-Chloro-2-hydroxy-5-nitroaniline (CAS: 6358-09-4)
  • Molecular Formula : C₆H₅ClN₂O₃
  • Key Features: Nitro and chloro substituents at the 5- and 3-positions, respectively, with a hydroxyl group at the 2-position. Melting Point: 158°C; Solubility: Slightly soluble in hot water, soluble in oxygenated solvents (e.g., ethanol, acetone) .
  • Applications: Used as a dye intermediate in non-oxidative hair colorants. The hydroxyl group enhances polar interactions, contrasting with the phenoxy group in the target compound, which increases hydrophobicity.
2-Nitro-5-(propylthio)aniline
  • Molecular Formula : C₉H₁₂N₂O₂S
  • Key Features: Propylthio (-S-C₃H₇) group at the 5-position instead of dichlorophenoxy. Sulfur atom introduces distinct electronic and steric effects compared to oxygen in ethers.
  • Applications : Reagent for synthesizing antiparasitic agents (e.g., Albendazole analogs). The thioether group may improve metabolic stability in pharmaceuticals compared to ethers .
4-(5-Chloro-2-methoxy-phenoxy)-aniline (CAS: 860585-65-5)
  • Molecular Formula: C₁₃H₁₂ClNO₂
  • Key Features: Methoxy (-OCH₃) and chloro substituents on the phenoxy ring, lacking a nitro group. Molecular Weight: 249.70 g/mol.
  • Synthesis: Derived from nitro-phenoxy intermediates via reduction, similar to methods in using SnCl₂ .
  • Applications: Likely an intermediate in agrochemicals, given its structural similarity to phenoxyacetic acid herbicides.
Methyl 5-(2,4-dichloro-phenoxy)-2-nitrobenzoate
  • Molecular Formula: C₁₄H₉Cl₂NO₅
  • Key Features: Ester group (-COOCH₃) at the 2-position and dichlorophenoxy substituent at the 5-position.
  • Applications: Herbicidal activity, as seen in phenoxyacetic acid derivatives (e.g., 2,4-D). The ester group enhances volatility or bioavailability in agricultural formulations .

Comparative Data Table

Compound Molecular Formula Substituents Melting Point Solubility Key Applications
This compound C₁₂H₇Cl₂N₂O₃ -NO₂, -O-C₆H₃Cl₂-2,4 Not Reported Organic solvents (est.) Agrochemical intermediates (est.)
3-Chloro-2-hydroxy-5-nitroaniline C₆H₅ClN₂O₃ -NO₂, -Cl, -OH 158°C Hot water, ethanol Dye synthesis
2-Nitro-5-(propylthio)aniline C₉H₁₂N₂O₂S -NO₂, -S-C₃H₇ Not Reported Organic solvents Antiparasitic agents
4-(5-Chloro-2-methoxy-phenoxy)-aniline C₁₃H₁₂ClNO₂ -NH₂, -O-C₆H₃Cl(OCH₃)-5,2 Not Reported Ethanol (est.) Agrochemical intermediates
Methyl 5-(2,4-dichloro-phenoxy)-2-nitrobenzoate C₁₄H₉Cl₂NO₅ -NO₂, -COOCH₃, -O-C₆H₃Cl₂-2,4 Not Reported Lipophilic solvents Herbicides

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